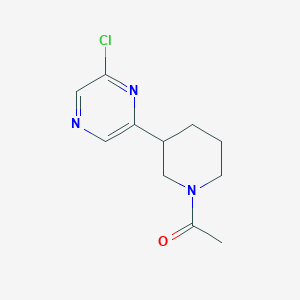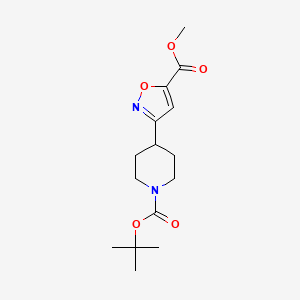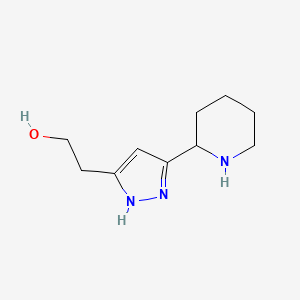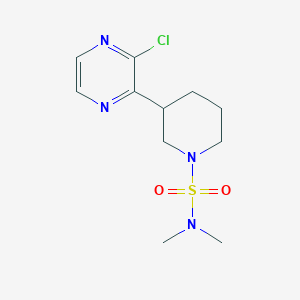
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
Vue d'ensemble
Description
The compound “2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and a methylsulfonyl group. Pyridine and piperidine rings are common structures in many pharmaceuticals and play a significant role in the pharmaceutical industry .
Applications De Recherche Scientifique
Synthesis of Boronic Esters
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine: is a valuable intermediate in the synthesis of pinacol boronic esters . These esters are pivotal in organic synthesis, especially in Suzuki–Miyaura coupling reactions , which are used to form carbon-carbon bonds . The compound can facilitate the protodeboronation of alkyl boronic esters, a critical step in the synthesis of complex organic molecules.
Pharmaceutical Applications
The piperidine moiety of the compound is significant in pharmaceuticals. Piperidine derivatives are found in over twenty classes of drugs and are essential for constructing medicinal compounds . This compound, with its piperidine structure, could be used to synthesize biologically active molecules that have potential pharmacological applications.
Radical-Polar Crossover Reactions
This compound can act as a substrate in radical-polar crossover reactions. These reactions are a method to create complex molecules from simpler ones and are particularly useful in the synthesis of natural products and pharmaceuticals .
Homologation Reactions
Homologation reactions involve the lengthening of carbon chains in organic molecules2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can be used in Matteson homologation, which is a method for chain extension in organic synthesis .
Synthesis of Natural Products
The compound can be utilized in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . These are complex molecules that are part of various natural compounds with potential biological activities .
Functional Group Transformations
The bromo and methylsulfonyl groups present in the compound make it a versatile reagent for functional group transformations. These transformations can include oxidations, aminations, halogenations, and various C-C bond formations, which are fundamental in creating a wide array of organic compounds .
Propriétés
IUPAC Name |
2-bromo-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKMCURNATGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)



![[5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399182.png)


![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)

![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)


